N-ethylcyclopentanamine
Overview
Description
N-ethylcyclopentanamine is an organic compound with the molecular formula C7H15N. It is a secondary amine, where an ethyl group is attached to the nitrogen atom of cyclopentanamine. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethylcyclopentanamine can be synthesized through several methods. One common method involves the reaction of cyclopentylamine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Another method involves the reductive amination of cyclopentanone with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This method provides a high yield of this compound under mild reaction conditions.
Industrial Production Methods
In an industrial setting, this compound can be produced through continuous flow processes, which allow for better control over reaction conditions and higher efficiency. The use of catalytic hydrogenation of cyclopentanone with ethylamine in the presence of a suitable catalyst is also a common industrial method.
Chemical Reactions Analysis
Types of Reactions
N-ethylcyclopentanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-ethylcyclopentanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to N-ethylcyclopentanol using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions with alkyl halides to form N-alkyl-N-ethylcyclopentanamines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, such as methyl iodide or ethyl bromide, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-ethylcyclopentanone.
Reduction: N-ethylcyclopentanol.
Substitution: N-alkyl-N-ethylcyclopentanamines.
Scientific Research Applications
N-ethylcyclopentanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including as intermediates in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of N-ethylcyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethyl group attached to the nitrogen atom can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: The parent compound without the ethyl group.
N-methylcyclopentanamine: A similar compound with a methyl group instead of an ethyl group.
N-ethylcyclohexanamine: A similar compound with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
N-ethylcyclopentanamine is unique due to the presence of the ethyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The cyclopentane ring provides a specific structural framework that can affect the compound’s interactions with other molecules.
Properties
IUPAC Name |
N-ethylcyclopentanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-2-8-7-5-3-4-6-7/h7-8H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTHFWNTKVOSBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001020873 | |
Record name | N-Ethylcyclopentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001020873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45592-46-9 | |
Record name | N-Ethylcyclopentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001020873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethylcyclopentanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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